Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a thiazolo[3,2-b][1,2,4]triazol ring, a fluorophenyl group, and a piperazine ring. The presence of these groups contributes to the compound’s unique chemical properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the search results, similar compounds have shown promising neuroprotective and anti-inflammatory properties . These properties were evaluated using various assays including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Scientific Research Applications
Antimicrobial and Antifungal Activities
Researchers have synthesized novel compounds incorporating 1,2,4-triazole derivatives to explore their antimicrobial and antifungal properties. For instance, the synthesis of various 1,2,4-triazole derivatives has been reported to show moderate to good antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, compounds containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have demonstrated good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Başoğlu, Ulker, Alpay-Karaoglu, & Demirbas, 2013).
Antitumor Activities
Compounds featuring the 1,2,4-triazole scaffold and various piperazine moieties have been investigated for their antitumor activities. A study revealed that 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group exhibited significant inhibitory activity against tumor cells, suggesting the therapeutic potential of these compounds in oncology (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).
Neuroleptic Activities
Research into neuroleptic (antipsychotic) activities of new compounds has also been conducted. Studies on 4-aryl-5-[omega-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones have shown interesting neuroleptic activity in animal models, indicating potential applications in treating psychiatric disorders (Cascio, Manghisi, & Fregnan, 1989).
Antiviral and Antibacterial Activities
Additionally, urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, showcasing the potential of these compounds in agricultural and medical applications (Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).
Serotonergic Neurotransmission Studies
The compound has also been explored as a radiolabeled antagonist for studying 5-HT1A receptors with PET (Positron Emission Tomography), contributing to our understanding of serotonergic neurotransmission and its implications in various psychiatric and neurological disorders (Plenevaux, Lemaire, Aerts, Lacan, Rubins, Melega, Brihaye, Degueldre, Fuchs, Salmon, Maquet, Laureys, Damhaut, Weissmann, Bars, Pujol, & Luxen, 2000).
Mechanism of Action
Target of Action
The compound “Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate” contains a thiazole ring and a triazole ring . Compounds containing these rings have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on its exact structure and configuration.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, compounds with thiazole and triazole rings can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membranes .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Thiazole and triazole compounds can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would depend on its specific chemical structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. Given the diverse biological activities of thiazole and triazole compounds, the effects could range from analgesic and anti-inflammatory effects to antimicrobial and antitumor effects .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the solubility of thiazole compounds can be affected by the solvent used .
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-7-5-6-8-14(13)21)24-9-11-25(12-10-24)20(28)29-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIJTKOBLQDXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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